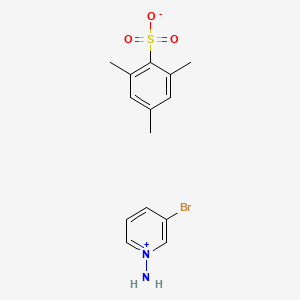![molecular formula C27H24ClFN4O4 B2610570 N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-84-8](/img/no-structure.png)
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C27H24ClFN4O4 and its molecular weight is 522.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Agents
Compounds with structures similar to the specified chemical have been investigated for their potent antibacterial activities. For example, novel N-1 substituted naphthyridones and quinolones demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of such compounds to serve as powerful antibacterial agents, with significant potency against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Neurokinin-1 Receptor Antagonists
Another area of application is in the development of neurokinin-1 receptor antagonists. These compounds are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing their potential in treating these conditions (Harrison et al., 2001).
Anticancer Agents
There is a substantial body of work focused on the synthesis and evaluation of derivatives for anticancer activity. For instance, 4-aminoquinoline derivatives have shown effective cytotoxic effects on different human breast tumor cell lines, with some compounds emerging as notably potent against specific cell lines compared to known treatments like chloroquine and amodiaquine (Zhang et al., 2007). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were developed using a one-pot three-component method and evaluated for their antitumor activities against various cancer cell lines, with many compounds exhibiting moderate to high levels of activity (Fang et al., 2016).
Antimicrobial and Antifungal Agents
Compounds with similar chemical structures have also been developed as antimicrobial and antifungal agents. For example, synthesized fluorinated benzothiazolo imidazole compounds showed promising anti-microbial activity, indicating their potential use in treating infections (Sathe et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-oxo-2-(4-fluorophenylamino)acetate to form the intermediate, which is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "3-amino-2,4-dioxo-1,4-dihydroquinazoline", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "2-chlorobenzylamine is reacted with ethyl 2-oxo-2-(4-fluorophenylamino)acetate in the presence of triethylamine and dimethylformamide to form the intermediate.", "Step 2: Synthesis of intermediate", "The intermediate is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of triethylamine and dichloromethane to form the final product.", "Step 3: Purification of final product", "The final product is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 4: Conversion of final product to N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The final product is reacted with butanoyl chloride in the presence of triethylamine and dichloromethane to form the desired compound.", "Step 5: Purification of N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The compound is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 6: Final product", "N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is obtained as the final product." ] } | |
| 866014-84-8 | |
分子式 |
C27H24ClFN4O4 |
分子量 |
522.96 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24ClFN4O4/c28-22-8-3-1-6-18(22)16-30-24(34)10-5-15-32-26(36)21-7-2-4-9-23(21)33(27(32)37)17-25(35)31-20-13-11-19(29)12-14-20/h1-4,6-9,11-14H,5,10,15-17H2,(H,30,34)(H,31,35) |
InChIキー |
QOGWFMGLPTZLOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)

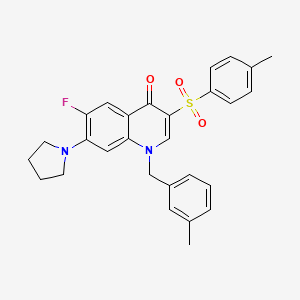
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)
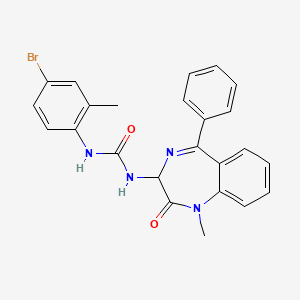
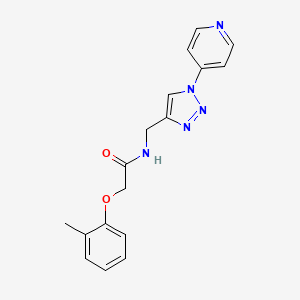
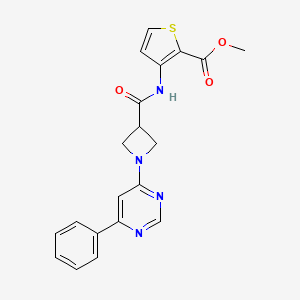
![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)
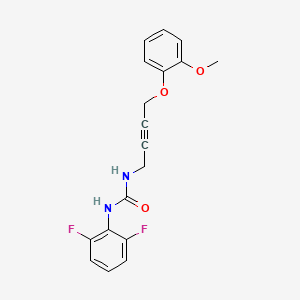
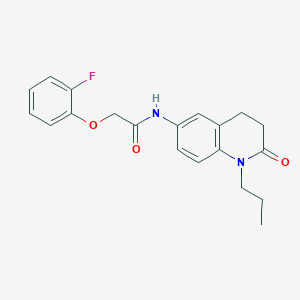
![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)
